molecular formula C16H18O2 B1387527 [4-(4-Isopropylphenoxy)phenyl]methanol CAS No. 1039898-21-9

[4-(4-Isopropylphenoxy)phenyl]methanol

Cat. No.: B1387527
CAS No.: 1039898-21-9
M. Wt: 242.31 g/mol
InChI Key: LJDSIIBEHAJZMY-UHFFFAOYSA-N
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Description

[4-(4-Isopropylphenoxy)phenyl]methanol: is an organic compound with the molecular formula C16H18O2 It is characterized by the presence of a phenylmethanol group substituted with an isopropylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Isopropylphenoxy)phenyl]methanol typically involves the reaction of 4-isopropylphenol with 4-bromobenzyl alcohol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 4-isopropylphenol attacks the benzyl bromide, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Common solvents used in the process include dimethyl sulfoxide and tetrahydrofuran .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-Isopropylphenoxy)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include and .

    Reduction: The compound can be reduced to form the corresponding phenylmethane derivative using reducing agents such as or .

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: [4-(4-Isopropylphenoxy)phenyl]methanal or [4-(4-Isopropylphenoxy)phenyl]carboxylic acid.

    Reduction: [4-(4-Isopropylphenoxy)phenyl]methane.

    Substitution: [4-(4-Isopropylphenoxy)phenyl]chloride or [4-(4-Isopropylphenoxy)phenyl]bromide.

Scientific Research Applications

Chemistry: [4-(4-Isopropylphenoxy)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is investigated for its potential as a ligand in receptor studies. It can be used to study the interactions between small molecules and biological macromolecules.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of [4-(4-Isopropylphenoxy)phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • [4-(4-Methylphenoxy)phenyl]methanol
  • [4-(4-Ethylphenoxy)phenyl]methanol
  • [4-(4-Tert-butylphenoxy)phenyl]methanol

Comparison: Compared to its analogs, [4-(4-Isopropylphenoxy)phenyl]methanol exhibits unique properties due to the presence of the isopropyl group. This group can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with other molecules. The isopropyl group may also enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in biological applications.

Properties

IUPAC Name

[4-(4-propan-2-ylphenoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-12(2)14-5-9-16(10-6-14)18-15-7-3-13(11-17)4-8-15/h3-10,12,17H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDSIIBEHAJZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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